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Compound of Interest

Compound Name: Chk2-IN-1

Cat. No.: B10774967

Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

cross-reactivity profile of a kinase inhibitor is paramount for accurate experimental

interpretation and therapeutic development. This guide provides a detailed comparison of the

checkpoint kinase 2 (Chk2) inhibitor, CCT241533, against a broad panel of kinases, supported

by experimental data and protocols.

CCT241533 is a potent and selective ATP-competitive inhibitor of Chk2 with a reported IC50 of

3 nM and a Ki of 1.16 nM.[1][2] Its high affinity for Chk2 makes it a valuable tool for

investigating the role of this critical DNA damage response kinase. However, to fully elucidate

its biological effects, a comprehensive understanding of its off-target interactions is essential.

Kinase Cross-Reactivity Profile of CCT241533
To assess its selectivity, CCT241533 was screened against a panel of 85 kinases at a

concentration of 1 µM.[2][3] The results demonstrate a high degree of selectivity for Chk2. In

addition to its primary target, only a few other kinases exhibited significant inhibition.
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Target Kinase
% Inhibition at 1 µM
CCT241533

IC50 (nM)
Selectivity over
Chk2 (fold)

Chk2 >90% 3[1][2] 1

Chk1 - 190[1] 63[1]

PHK >80%[2] Not Reported Not Reported

MARK3 >80%[2] Not Reported Not Reported

GCK >80%[2] Not Reported Not Reported

MLK1 >80%[2] Not Reported Not Reported

Table 1: Cross-reactivity of CCT241533 against a panel of kinases. Data compiled from

multiple sources.[1][2][3]

As shown in the table, CCT241533 displays a 63-fold selectivity for Chk2 over the closely

related kinase Chk1.[1] While several other kinases were inhibited by more than 80% at a 1 µM

concentration, the lack of specific IC50 values for these interactions makes a precise selectivity

assessment challenging.[2] Nevertheless, the data strongly indicates that CCT241533 is a

highly selective tool for probing Chk2 function at nanomolar concentrations.

Experimental Protocols
The kinase profiling data presented was generated using a radiometric assay format. Below is

a detailed methodology representative of the techniques employed for such kinase inhibitor

profiling.

Biochemical Kinase Assay (Radiometric)

Objective: To determine the inhibitory activity of a compound against a panel of purified

kinases.

Materials:

Purified recombinant kinases
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Specific peptide substrates for each kinase

[γ-³³P]ATP

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Test compound (e.g., CCT241533) dissolved in DMSO

Phosphocellulose filter plates

Scintillation counter

Procedure:

Reaction Setup: Kinase reactions are typically performed in a 96-well or 384-well plate

format. Each reaction well contains the specific kinase, its corresponding peptide substrate,

and the test compound at the desired concentration (e.g., 1 µM for single-point screening or

a dilution series for IC50 determination).

Initiation: The kinase reaction is initiated by the addition of a mixture containing MgCl₂ and

[γ-³³P]ATP (e.g., at a concentration of 20 µM).

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specific duration to allow for substrate phosphorylation.

Termination: The reaction is terminated by the addition of a stop solution, such as phosphoric

acid.

Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP by

spotting the reaction mixture onto a phosphocellulose filter plate. The negatively charged

phosphorylated peptide binds to the positively charged filter paper, while the unincorporated

ATP is washed away.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is

calculated relative to a DMSO control. For IC50 determination, the data is plotted as a
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function of inhibitor concentration and fitted to a sigmoidal dose-response curve.

Chk2 in the DNA Damage Signaling Pathway
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase that plays a central role in the

DNA damage response (DDR).[4][5] Upon sensing DNA double-strand breaks, the ATM

(Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and

activates Chk2. Activated Chk2 then phosphorylates a range of downstream effector proteins,

leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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